molecular formula C12H14N6O2 B6094575 methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6094575
M. Wt: 274.28 g/mol
InChI Key: CGWQDKJPYGWJOY-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system known for its structural resemblance to purines, which allows it to act as a versatile bioisostere in the design of novel therapeutic agents . The TP core is isoelectronic with the purine ring and has found numerous applications in medicinal chemistry, often resulting in compounds with favorable ADME-PK (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) properties . The specific substitution pattern of this compound—with a carboxylate ester at the 6-position and a 1-methyl-1H-pyrazol-4-yl group at the 7-position—suggests its potential as a key intermediate or a target molecule in hit-to-lead optimization campaigns. Researchers can leverage this scaffold to develop potential inhibitors for various enzymes, including viral polymerases , kinases , and microtubule-targeting agents for cancer chemotherapy . Furthermore, TP derivatives have demonstrated promise in the development of treatments for diseases of the central nervous system due to their ability to achieve excellent brain penetration . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-methyl-7-(1-methylpyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-7-9(11(19)20-3)10(8-4-14-17(2)5-8)18-12(16-7)13-6-15-18/h4-6,10H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWQDKJPYGWJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Condensation

A scalable route involves a one-pot MCR combining:

  • 2-Chloro-N-methylpyridine-3,4-diamine (precursor for the pyrimidine ring)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (boronate ester for Suzuki coupling)

  • Methyl glyoxylate (carboxylate source)

  • Formic acid (cyclization agent)

Conditions :

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Solvent: Ethanol/water (3:1)

  • Temperature: Reflux (80°C)

  • Duration: 12 hours

  • Yield: 78–85%.

Mechanism :

  • Condensation of the diamine with formic acid forms the pyrimidine ring.

  • Suzuki-Miyaura coupling introduces the pyrazole group.

  • Methyl glyoxylate undergoes esterification and cyclization to form the triazole ring.

Stepwise Synthesis via Intermediate Isolation

Pyrimidine Ring Formation

Intermediate 1 : 7-Bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one

  • Synthesis : Bromination of 1-methyl-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one using N-bromosuccinimide (NBS) in DMF at 0°C.

  • Yield : 92%.

Pyrazole Coupling

Intermediate 2 : 1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃

    • Solvent: Dioxane/water (4:1)

    • Temperature: 100°C (microwave irradiation)

    • Duration: 1 hour

  • Yield : 88%.

Triazole Cyclization and Esterification

Final Step :

  • Reagents : Methyl chloroformate, triethylamine

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Yield : 76%.

Cyclization-Coupled Functionalization

Sodium Hydride-Mediated Cyclization

A modified approach uses sodium hydride (NaH) in DMF to simultaneously cyclize and methylate the triazole ring:

  • Substrates : Ethyl malonate and triazolamine

  • Conditions :

    • Temperature: 80°C

    • Duration: 2 hours

  • Yield : 94%.

Halogenation-Alkylation Sequence

  • Chlorination : Treat the pyrimidinone intermediate with POCl₃ at 90°C for 1 hour.

  • Alkylation : React with methyl iodide in acetone using K₂CO₃.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)
Four-Component MCROne-pot, scalableRequires strict stoichiometric control78–85
Stepwise SynthesisHigh purity intermediatesMulti-step, time-consuming76–88
NaH CyclizationRapid cyclizationSensitive to moisture94

Optimization and Troubleshooting

  • Regioselectivity Issues : Use of bulky ligands (e.g., XPhos) in Suzuki coupling minimizes undesired pyrazole positional isomers.

  • Ester Hydrolysis : Avoid aqueous workup at high pH to prevent carboxylate deprotection.

  • Crystallization : Amorphous forms dominate unless seeded with crystalline templates .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications at the pyrazole position could enhance cytotoxicity against specific cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of key metabolic pathways in bacteria, which could lead to its development as a new class of antibiotics .

Anti-inflammatory Effects
Another area of exploration is the anti-inflammatory effects of this compound. Preliminary studies have suggested that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. This is particularly relevant given the rising resistance to conventional anti-inflammatory drugs .

Agricultural Applications

Pesticide Development
The unique chemical structure of methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has led to its investigation as a potential pesticide. Studies have shown that it can effectively control certain pests while being less toxic to beneficial insects compared to traditional pesticides. This dual action makes it an attractive candidate for sustainable agriculture practices .

Herbicide Activity
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop yield. This selective action is crucial for maintaining agricultural productivity while minimizing chemical usage in farming .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity of this compound is essential for optimizing its applications. SAR studies have identified key functional groups that enhance its potency against various biological targets:

Modification Effect on Activity
Methyl group at position 5Increases lipophilicity and cellular uptake
Pyrazole substitutionEnhances selectivity towards cancer cells
Carboxylate groupImproves solubility and bioavailability

These insights guide the design of new analogs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name / Structure Substituents & Key Features Molecular Weight (g/mol) Functional Groups Notable Properties Reference
Target Compound : Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 5-Me, 7-(1-Me-pyrazol-4-yl), 6-COOMe
- 4,7-Dihydro core
- Chlorinated phenyl group
339.2 Ester, pyrazole Potential biological activity due to pyrazole moiety; moderate polarity from ester group
5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ester - 5-NH₂, 7-Ph, 6-COOR
- 4,7-Dihydro core
~300–330 (varies with R) Amine, ester Enhanced solubility due to amino group; used in protocols with additives for efficient synthesis
5-Methyl-2-methylthio-6-nitro-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine - 5-Me, 2-SMe, 6-NO₂, 7-Ph
- 4,7-Dihydro core
303.3 Nitro, methylthio High reactivity (nitro group); IR peaks at 1557 cm⁻¹ (NO₂); potential for redox applications
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 2-NH₂, 5-Me, 7-(3,4,5-OMe-Ph), 6-CONHR ~450–470 Carboxamide, methoxy Designed for bioactivity (e.g., kinase inhibition); synthesized via three-component Biginelli-like reactions
Methyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate - 7-Oxo, 5-COOMe
- Pyrazolo[1,5-a]pyrimidine core
~235–250 Ketone, ester Synthesized under ultrasonic irradiation; ketone group increases hydrogen-bonding potential
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-...tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate - 7-ClCH₂, 5-(2-Cl-Ph), 6-COOEt
- Tetrahydro core
~400–420 Chloromethyl, hydroxy Tetrahydro structure enhances rigidity; chloro substituents improve lipophilicity

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The nitro group in the compound from confers redox activity, while the carboxamide in enhances hydrogen bonding, likely improving target binding in biological systems. The chlorinated phenyl group in the target compound may increase lipophilicity and metabolic stability compared to non-halogenated analogues .

Synthetic Methodologies: The target compound’s synthesis likely involves multi-step heterocyclization, whereas analogues like are synthesized via one-pot, three-component reactions .

Structural Flexibility vs. Rigidity :

  • 4,7-Dihydro cores (target compound, ) allow partial unsaturation, balancing reactivity and stability.
  • Tetrahydro derivatives (e.g., ) exhibit greater conformational rigidity, which may limit interaction with biological targets but improve crystallinity .

Functional Group Diversity :

  • Ester groups (target compound, ) offer moderate polarity, while amides () and amines () increase hydrophilicity.
  • Methylthio () and chloro (, target compound) substituents enhance electronic effects, influencing aromatic ring reactivity.

Biological Activity

Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that integrates several pharmacologically relevant moieties, including a triazole and a pyrazole ring. Its molecular formula is C12H14N6O2C_{12}H_{14}N_6O_2 with a molecular weight of approximately 270.28 g/mol. The structural formula can be represented as follows:

Methyl 5 methyl 7 1 methyl 1H pyrazol 4 yl 4 7 dihydro 1 2 4 triazolo 1 5 a pyrimidine 6 carboxylate\text{Methyl 5 methyl 7 1 methyl 1H pyrazol 4 yl 4 7 dihydro 1 2 4 triazolo 1 5 a pyrimidine 6 carboxylate}

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing triazole and pyrazole scaffolds. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29. For example, a study reported that certain synthesized derivatives exhibited an IC50 value as low as 0.34 μM against MCF-7 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, the aforementioned study indicated that compound 7d induced cell apoptosis in a dose-dependent manner and arrested cells in the G2/M phase by inhibiting tubulin polymerization . This suggests that this compound may share similar mechanisms.

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been associated with various biological activities:

  • Antimicrobial Activity : Compounds with pyrazole moieties have demonstrated effectiveness against a range of microbial pathogens .
  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways .
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective effects through modulation of neurotransmitter systems .

Study on Anticancer Properties

A specific case study involved the synthesis and evaluation of a series of pyrazole derivatives against cancer cell lines. The results indicated that compounds bearing the triazole ring significantly enhanced cytotoxicity compared to their non-triazole counterparts. The most promising compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil .

Study on Mechanistic Insights

Another research effort focused on understanding the apoptotic pathways activated by these compounds. It was found that treatment with certain derivatives led to increased caspase 3 activity in cancer cells, indicating the activation of apoptotic signaling pathways .

Table 2: Mechanistic Insights from Case Studies

CompoundAssay TypeResult
Compound ACaspase ActivityIncreased (504.1 pg/ml)
Compound BCell Cycle ArrestG2/M Phase Arrest

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-component reactions involving 5-amino-triazole derivatives, aldehydes, and β-keto esters. Catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol or water-ethanol mixtures improve cyclization efficiency . Reaction temperature (60–80°C) and solvent polarity significantly affect yield, with polar aprotic solvents (e.g., DMF) favoring higher conversions.
  • Key Considerations : Monitor reaction progress via TLC (silica gel, UV 254 nm) and purify using column chromatography. Yield optimization requires balancing stoichiometry and catalyst loading (e.g., 10 mol% TMDP in water-ethanol systems) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR (400 MHz) in DMSO-d6 or CDCl3 to confirm regioselectivity and substituent positions. Key signals include the methyl group (~δ 2.5 ppm) and pyrazole protons (~δ 7.8 ppm) .
  • X-ray Crystallography : Employ SHELXL for structural refinement, particularly to resolve ambiguities in fused-ring systems and hydrogen bonding .
  • Chromatography : HPLC with C18 columns (MeOH:H2O = 70:30) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using different catalysts or solvent systems?

  • Methodology : Conduct comparative studies using fixed substrate ratios while varying catalysts (e.g., APTS vs. TMDP) and solvents (ethanol vs. water-ethanol mixtures). For example, APTS in ethanol may yield 75–80% under reflux, whereas TMDP in water-ethanol (1:1) achieves 85–90% at 70°C . Use Design of Experiments (DoE) to identify interactions between variables (e.g., temperature, catalyst loading).
  • Data Analysis : Apply ANOVA to determine statistical significance of yield differences. Cross-reference melting points and NMR data to confirm compound consistency across methods .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets (e.g., viral proteins)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with viral protease active sites. Focus on the triazolopyrimidine core and pyrazole substituent as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks to prioritize derivatives for synthesis .
    • Validation : Correlate computational results with in vitro assays (e.g., IC50 measurements against viral replication) .

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